Ganoderic acid eta
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic acids, including ganoderic acid eta, are biosynthesized in Ganoderma lucidum through the mevalonate pathway. This pathway involves the conversion of acetyl-coenzyme A to mevalonate, which is then transformed into isopentenyl diphosphate and further into various triterpenoids .
Industrial Production Methods: Industrial production of ganoderic acids typically involves the cultivation of Ganoderma lucidum under controlled conditions. Submerged fermentation and solid-state fermentation are common methods used to enhance the yield of ganoderic acids. Genetic engineering and optimization of growth media are also employed to increase production efficiency .
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid eta undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities .
Scientific Research Applications
Ganoderic acid eta has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing novel triterpenoid derivatives with potential therapeutic applications.
Biology: Studied for its role in modulating biological pathways and its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties. .
Industry: Utilized in the development of health supplements and functional foods due to its beneficial health effects
Mechanism of Action
Ganoderic acid eta exerts its effects through various molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by activating the p53 signaling pathway and inhibiting the interaction between MDM2 and p53
Anti-inflammatory Activity: Modulates the expression of inflammatory cytokines and inhibits the NF-κB signaling pathway.
Antioxidant Activity: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
Ganoderic acid eta is compared with other similar compounds such as ganoderic acid A, ganoderic acid B, and ganoderic acid C2:
Ganoderic Acid A: Known for its strong anticancer and hepatoprotective activities.
Ganoderic Acid B: Exhibits significant anti-inflammatory and antioxidant properties.
Ganoderic Acid C2: Undergoes reduction reactions to form metabolites with distinct biological activities.
This compound stands out due to its unique structural features and diverse pharmacological activities, making it a valuable compound for further research and development .
Properties
CAS No. |
294674-12-7 |
---|---|
Molecular Formula |
C30H44O8 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
(E,4S,6R)-4-hydroxy-2-methyl-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid |
InChI |
InChI=1S/C30H44O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h11,14,16-20,25,31-33,36H,8-10,12-13H2,1-7H3,(H,37,38)/b15-11+/t14-,16+,17-,18+,19+,20+,25-,28+,29+,30+/m1/s1 |
InChI Key |
SFQSUCWHIWDMMD-CTKNUVLNSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)C |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C |
Origin of Product |
United States |
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